molecular formula C10H12N2O3 B4195436 N'-1,3-benzodioxol-5-yl-N,N-dimethylurea

N'-1,3-benzodioxol-5-yl-N,N-dimethylurea

Cat. No. B4195436
M. Wt: 208.21 g/mol
InChI Key: MKAZHVQMUHETNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N,N-dimethylurea, also known as BDMU, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N'-1,3-benzodioxol-5-yl-N,N-dimethylurea works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This results in a disruption of cellular signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-1,3-benzodioxol-5-yl-N,N-dimethylurea has been found to exhibit a range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation. It has also been shown to affect the activity of ion channels and neurotransmitter receptors, making it a promising candidate for further investigation in the field of neuroscience.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N'-1,3-benzodioxol-5-yl-N,N-dimethylurea in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the function of specific signaling pathways without disrupting other cellular processes. However, N'-1,3-benzodioxol-5-yl-N,N-dimethylurea can also have off-target effects on other proteins, making it important to carefully control experimental conditions.

Future Directions

There are many potential future directions for research on N'-1,3-benzodioxol-5-yl-N,N-dimethylurea. One area of interest is in the development of more selective protein kinase inhibitors based on the structure of N'-1,3-benzodioxol-5-yl-N,N-dimethylurea. Another area of interest is in the use of N'-1,3-benzodioxol-5-yl-N,N-dimethylurea as a tool for studying the role of protein kinases in disease processes, such as cancer and neurological disorders. Additionally, N'-1,3-benzodioxol-5-yl-N,N-dimethylurea may have potential applications in drug discovery and development, as well as in the development of new diagnostic tools for disease.

Scientific Research Applications

N'-1,3-benzodioxol-5-yl-N,N-dimethylurea has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N'-1,3-benzodioxol-5-yl-N,N-dimethylurea is as a tool for studying the role of protein kinases in cellular signaling pathways. N'-1,3-benzodioxol-5-yl-N,N-dimethylurea has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(13)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAZHVQMUHETNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1,1-dimethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.